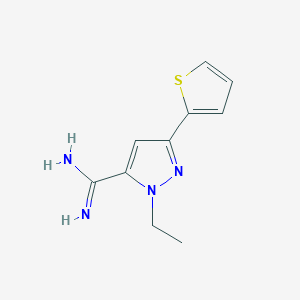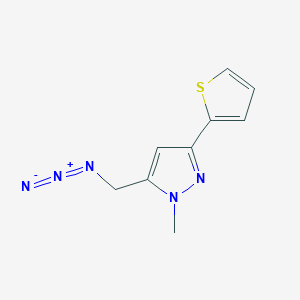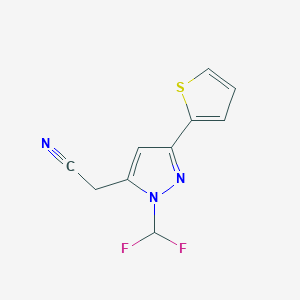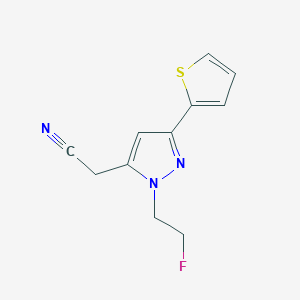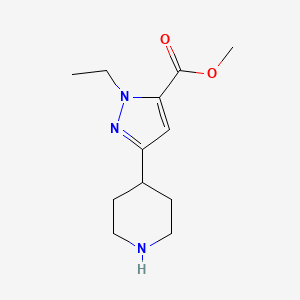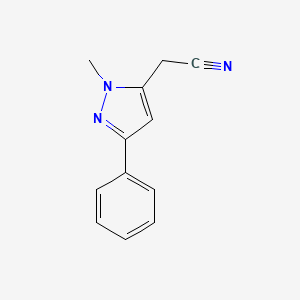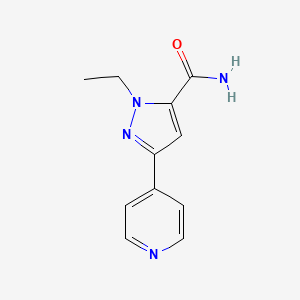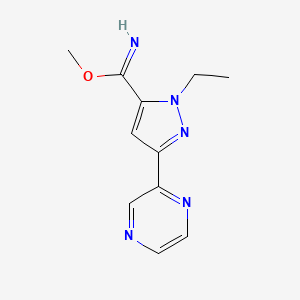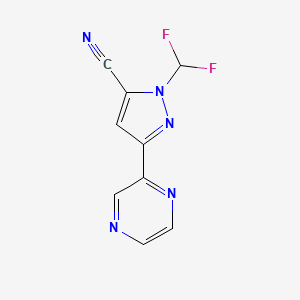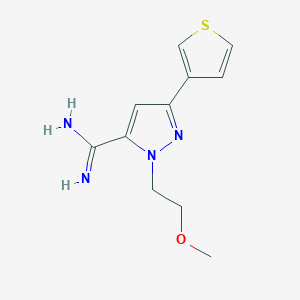
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
The compound “(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a difluoromethyl group, and a methanol group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl group and the methanol group. The difluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or elimination .Wissenschaftliche Forschungsanwendungen
Late-stage Difluoromethylation
This compound could be used in late-stage difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Electrophilic Fluorination
The compound could be used in electrophilic fluorination . Electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research . The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production was the inspiration for the discovery of selectfluor .
Transition Metal Catalysis
The compound could potentially be used in transition-metal-catalyzed reactions . Transition metals are known to activate the C–H bond in difluoromethane or the C–X bond in a species like difluoromethane to produce metal-difluoromethylation complexes .
Synthesis of Fluorinated Compounds
Given the presence of fluorine in the compound, it could be used in the synthesis of fluorinated compounds . The introduction of fluorine substituents into organic molecules has a long history of development .
Development of Imaging Probes
The compound could potentially be used in the development of imaging probes . This is based on the work of Dr. Jeroen Sap who developed dual-modal (MRI/optical) imaging probes for apoptosis .
Synthesis of mTOR Inhibitors
The compound could potentially be used in the synthesis of mTOR inhibitors . This is based on the work of Dr. Claudio Meyer who worked on the synthesis of mTOR inhibitors .
Wirkmechanismus
Target of Action
The target of a compound depends on its structure and functional groups. Compounds with a difluoromethyl group and a pyrazole ring, like this one, are often used in the development of pharmaceuticals and agrochemicals . They may interact with various biological targets, such as enzymes or receptors, depending on the specific functional groups present .
Mode of Action
The mode of action involves the compound’s interaction with its target. For instance, it might inhibit an enzyme’s activity or bind to a receptor, altering its function. The exact mode of action would depend on the compound’s structure and the target it interacts with .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated. These properties are crucial for understanding a compound’s bioavailability and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to the death of harmful cells or organisms, or it might prevent a disease process .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKAMPCURZEFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






